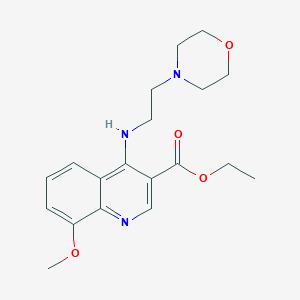
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, also known as EMAQ, is a quinoline derivative that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a multi-step process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves the binding of the compound to zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has a high affinity for zinc ions, which allows it to selectively bind to these ions and emit fluorescence upon binding. This mechanism of action makes Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate an ideal candidate for use in imaging and sensing applications.
Biochemical and Physiological Effects:
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at high concentrations, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may exhibit cytotoxicity and cause cell death. Therefore, it is important to use caution when working with this compound in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in lab experiments is its high selectivity for zinc ions. This makes it an ideal candidate for use in imaging and sensing applications. However, one of the limitations of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate is its complex synthesis method, which requires careful attention to detail to ensure the purity of the final product.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research. One potential application is as a fluorescent probe for the detection of other metal ions in biological systems, such as copper and iron. Additionally, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may be used as a tool for studying the role of zinc ions in various biological processes, such as gene expression and enzymatic activity. Further research is needed to fully understand the potential applications of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research.
Synthesemethoden
The synthesis of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves a multi-step process that begins with the reaction of 8-methoxy-4-aminoquinoline with ethyl chloroformate to form ethyl 8-methoxy-4-aminoquinoline-3-carboxylate. This intermediate is then reacted with morpholine and ethylene oxide to produce ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, which is the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for the detection of zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it an ideal candidate for use in imaging and sensing applications.
Eigenschaften
Produktname |
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate |
|---|---|
Molekularformel |
C19H25N3O4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
ethyl 8-methoxy-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-19(23)15-13-21-18-14(5-4-6-16(18)24-2)17(15)20-7-8-22-9-11-25-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
AUXHIDJIZHHLDW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)




![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)
![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)